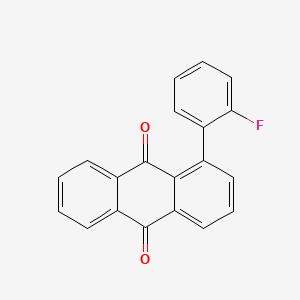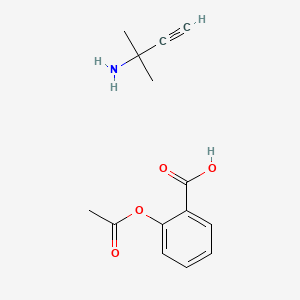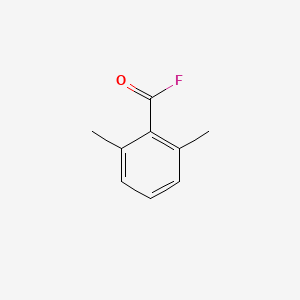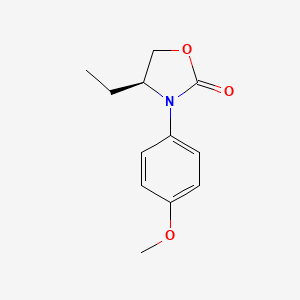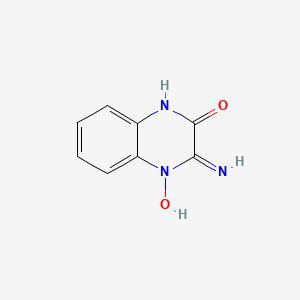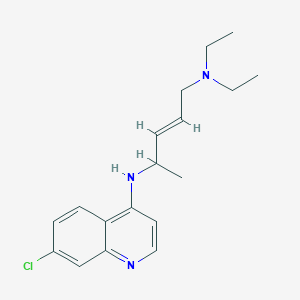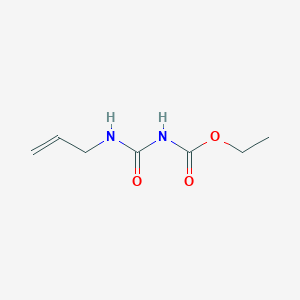![molecular formula C10H20N2O2 B13810744 [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a cyclopentyl ring, a methylamino group, and a dimethylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.
Attachment of the dimethylcarbamate moiety: This is usually done through a reaction with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Can result in the formation of amines or alcohols.
Substitution: May produce substituted carbamates or amines.
科学的研究の応用
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
- Structural Features : The specific arrangement of the cyclopentyl ring, methylamino group, and dimethylcarbamate moiety gives it unique chemical properties.
- Reactivity : Its reactivity profile may differ from other carbamates due to the steric and electronic effects of its substituents.
- Applications : Its potential applications in various fields may also distinguish it from similar compounds.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-11-9-6-4-5-8(9)7-14-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChIキー |
PMJASLJMTKKYSZ-IUCAKERBSA-N |
異性体SMILES |
CN[C@H]1CCC[C@H]1COC(=O)N(C)C |
正規SMILES |
CNC1CCCC1COC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


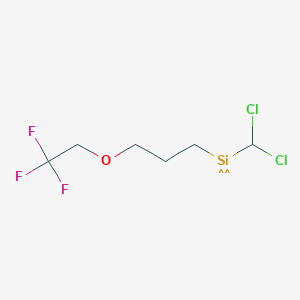
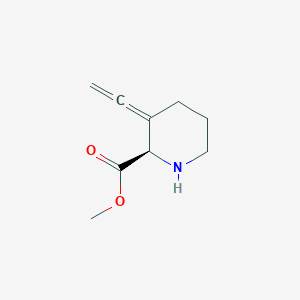

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
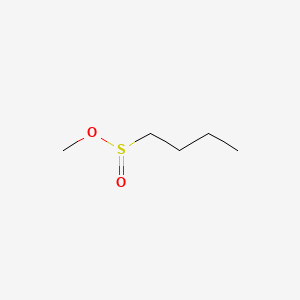
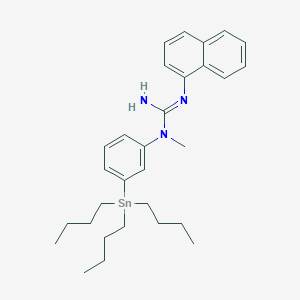
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
